molecular formula C66H98N16O17S B140702 杆菌肽 F CAS No. 22601-63-4

杆菌肽 F

货号 B140702
CAS 编号: 22601-63-4
分子量: 1419.65 g/mol
InChI 键: FCLQHQCOKGKLHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bacitracin is a cyclic peptide antibiotic first isolated from Bacillus licheniformis in 1945, known for its ability to inhibit bacterial cell wall synthesis . Bacitracin F, a specific analog within the bacitracin family, has been studied for its unique properties and its role in various biochemical processes. It is part of a mixture of at least 22 structurally related peptides, each with varying degrees of activity .

Synthesis Analysis

Synthetic studies have been conducted to replicate the structure of bacitracin F. An optical active 2-(2-methylbutyryl)thiazole-4-carboxylic acid, a component derived from bacitracin F, was synthesized starting from L-isoleucine. This synthesis led to the creation of a peptide derivative that closely resembles the N-terminal tetrapeptide of bacitracin F . Further synthetic efforts have produced peptide fragments corresponding to parts of bacitracin F, such as the branched part and the macrocyclic part of the cycloheptapeptide formula .

Molecular Structure Analysis

The molecular details of bacitracin F's target recognition have been elucidated through high-resolution crystal structures. These structures reveal how bacitracin F, in conjunction with metal ions like zinc, can envelope the pyrophosphate group of its target ligands, such as undecaprenyl-pyrophosphate. This sequestration is a unique mode of recognition for lipid pyrophosphates and provides insights into the antibiotic's function within bacterial membranes .

Chemical Reactions Analysis

Bacitracin F has been shown to inhibit the reductive activity of protein disulfide isomerase (PDI) by forming disulfide bonds with free cysteines in the substrate-binding domain of PDI. This interaction suggests a direct chemical reaction between bacitracin F and its target proteins . Additionally, bacitracin has been examined for its catalytic activity in the hydrolysis of aryl esters, where it acts less effectively than imidazole but demonstrates a stereoselective preference .

Physical and Chemical Properties Analysis

Bacitracin F, like other bacitracin analogs, requires divalent metal ions for its biological activity and can bind several transition metal ions. The coordination chemistry of its metal complexes is crucial for its function as an antibiotic . Bacitracin also inhibits the biosynthesis of peptidoglycan in bacterial cell walls by interfering with the dephosphorylation of lipid pyrophosphate intermediates . It has been found to inhibit the biosynthesis of sterols in animal cells, suggesting a potential mechanism for its toxicity .

科学研究应用

抑制蛋白质二硫键异构酶

杆菌肽 F(杆菌肽的一种变体)已被确定为蛋白质二硫键异构酶 (PDI) 的抑制剂。该酶在蛋白质折叠中起着重要作用,杆菌肽 F 对其的抑制会影响各种分子通路。研究表明,杆菌肽 F 与 PDI 底物结合域中的游离半胱氨酸形成二硫键,从而抑制其还原活性。这种作用机制通过胰岛素聚集试验和 MALDI-TOF/TOF MS 分析得到证实,这表明杆菌肽 F 与 PDI 之间存在直接相互作用 (Dickerhof 等,2011)

水生环境中的光氧化

杆菌肽(包括杆菌肽 F)的环境归宿已在水生环境中得到研究。光化学转化是其环境行为的一个重要方面。杆菌肽 F 会发生光氧化,这个过程受单线态氧和锌等金属离子存在等因素的影响。高分辨率质谱研究提供了对杆菌肽 F 在水中的降解动力学的见解,揭示了抗生素与环境因素之间的复杂相互作用 (Lundeen 等,2016)

构效关系和金属结合

杆菌肽 F 的构效关系一直是人们感兴趣的主题,特别是它与金属离子的相互作用。它是一种金属肽抗生素,其生物活性需要二价金属离子。使用核磁共振和其他技术的研究探索了杆菌肽 F 与各种金属离子的结合特性,提供了对其作为抗生素的作用模式和活性的结构基础的见解 (Ming 和 Epperson,2002), (Epperson 和 Ming,2000)

作用机制

Target of Action

Bacitracin F, like other bacitracins, primarily targets Gram-positive bacteria . The primary target of Bacitracin F is the bacterial cell wall . It specifically binds to a molecule called bactoprenol , which plays a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Bacitracin F inhibits bacterial cell wall synthesis by preventing the transfer of mucopeptides into the growing cell wall . It binds to bactoprenol after it inserts the peptidoglycan monomer it is transporting into the growing cell wall . This binding subsequently prevents the dephosphorylation of bactoprenol , thereby disrupting the cell wall synthesis process and leading to bacterial cell death .

Biochemical Pathways

The action of Bacitracin F affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By binding to bactoprenol and preventing its dephosphorylation, Bacitracin F disrupts the normal function of this pathway, leading to the inability of the bacteria to maintain their cell wall structure . This results in the loss of cell wall integrity and eventually, bacterial cell death .

Pharmacokinetics

Bacitracin F, when used topically, has poor absorption from mucous membranes and intact or denuded skin . This limits its systemic exposure and reduces the risk of systemic toxicity. It is nephrotoxic when given intramuscularly and may lead to renal failure .

Result of Action

The primary result of Bacitracin F’s action is the death of the targeted bacterial cells . By disrupting the synthesis of the bacterial cell wall, Bacitracin F causes the bacteria to lose their structural integrity, leading to cell lysis and death .

Action Environment

The action of Bacitracin F can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of Bacitracin F . Additionally, the presence of other antibiotics can have a synergistic or antagonistic effect on the action of Bacitracin F

安全和危害

Bacitracin F may form combustible dust concentrations in air . In case of eye contact, it is recommended to flush with water while holding eyelids open for at least 15 minutes . If ingested, it is advised not to induce vomiting unless directed by medical personnel .

未来方向

There is a growing interest in re-evaluating previously disregarded natural products using modern techniques that have been successful in revealing new insights in the antibacterial mechanisms that underpin these compounds . Future work will focus on optimizing the lead compounds identified in the study .

属性

IUPAC Name

5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(2-methylbutanoyl)-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H98N16O17S/c1-9-35(6)52(82-58(92)42(22-23-50(84)85)73-59(93)43(26-34(4)5)75-63(97)48-32-100-66(80-48)54(88)37(8)11-3)64(98)74-40-20-15-16-25-70-55(89)46(29-49(68)83)77-62(96)47(30-51(86)87)78-61(95)45(28-39-31-69-33-71-39)76-60(94)44(27-38-18-13-12-14-19-38)79-65(99)53(36(7)10-2)81-57(91)41(21-17-24-67)72-56(40)90/h12-14,18-19,31-37,40-47,52-53H,9-11,15-17,20-30,67H2,1-8H3,(H2,68,83)(H,69,71)(H,70,89)(H,72,90)(H,73,93)(H,74,98)(H,75,97)(H,76,94)(H,77,96)(H,78,95)(H,79,99)(H,81,91)(H,82,92)(H,84,85)(H,86,87)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLQHQCOKGKLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2=CSC(=N2)C(=O)C(C)CC)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H98N16O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bacitracin F

CAS RN

22601-63-4
Record name Bacitracin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022601634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bacitracin F
Reactant of Route 2
Bacitracin F
Reactant of Route 3
Bacitracin F
Reactant of Route 4
Bacitracin F
Reactant of Route 5
Bacitracin F
Reactant of Route 6
Bacitracin F

Q & A

Q1: What is the structural difference between Bacitracin A and Bacitracin F?

A: Bacitracin F is an oxidation product of Bacitracin A. While both share a similar peptide structure, the key difference lies in the thiazoline ring. In Bacitracin A, this ring remains unoxidized, whereas in Bacitracin F, it undergoes oxidation to form a thiazole ring. [, ]

Q2: Does Bacitracin F share the same biological activity as Bacitracin A?

A: No, Bacitracin F is considered biologically inactive, unlike Bacitracin A, which exhibits potent antibacterial activity. [, ]

Q3: Does Bacitracin F play a role in the biosynthesis of thiamine?

A: While Bacitracin F itself is not directly involved in thiamine biosynthesis, its thiazole ring structure provides valuable insights. The presence of similar thiazole structures in thiamine and other antibiotics like micrococcin P and bottromycin suggests a shared biosynthetic pathway involving cysteine peptides undergoing cyclization and dehydrogenation. [, ]

Q4: Can Bacitracin F be separated from other Bacitracin components, and what analytical techniques are used for its identification and characterization?

A4: Yes, various techniques can separate and characterize Bacitracin F. These include:

  • Paper chromatography: A traditional method for separating Bacitracin A and F based on their differential migration on a paper matrix. [, ]
  • Isoelectric focusing in gel: Separates molecules based on their isoelectric point (pI), offering a way to isolate Bacitracin F. []
  • High-Performance Liquid Chromatography (HPLC): Provides efficient separation of Bacitracin components, including Bacitracin F, based on their different affinities for the stationary and mobile phases. [, , ]
  • Mass Spectrometry (MS): Coupled with separation techniques like HPLC (LC/MS), MS helps identify and characterize Bacitracin components based on their mass-to-charge ratio, revealing structural details of different analogs. Techniques like Frit-FAB LC/MS and Electrospray Ionization Ion Trap Tandem Mass Spectrometry (LC/ESI-IT-MS/MS) have been particularly helpful in analyzing Bacitracin F and other related components. [, ]

Q5: What is the significance of the different Bacitracin B components identified in commercial Bacitracin samples?

A: Analysis of commercial Bacitracin using LC/ESI-IT-MS/MS revealed the presence of multiple Bacitracin B components, each with single amino acid substitutions compared to Bacitracin A. These findings highlight the structural diversity within the Bacitracin complex and suggest potential variations in biological activity among these minor components. []

Q6: Has the degradation of Bacitracin been studied, and is Bacitracin F a product of this degradation?

A: Yes, studies using Frit-FAB LC/MS have demonstrated that Bacitracin F can form as a degradation product of Bacitracin A. This degradation process likely involves the oxidation of the thiazoline ring in Bacitracin A to the thiazole ring found in Bacitracin F. The study also identified several other minor components related to both Bacitracin A and F, suggesting a common degradation pathway. []

Q7: Are there attempts to stabilize Bacitracin against degradation?

A: Research has investigated the use of metallic ions like zinc to enhance the stability of autoclaved Bacitracin. This approach aims to minimize degradation and preserve the antibiotic activity of Bacitracin preparations. []

Q8: Are there any known applications of Bacitracin F, despite its lack of direct antimicrobial activity?

A: Research suggests that Bacitracin F might influence the elimination of Substance P, a neuropeptide involved in pain signaling. While the exact mechanism requires further investigation, this finding points towards a potential role for Bacitracin F in modulating physiological processes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。